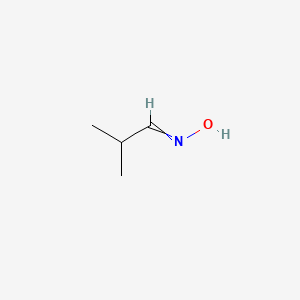
2-Norbornanamine, N-(4-chlorobenzhydryl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Norbornanamine, N-(4-chlorobenzhydryl)-, hydrochloride is a chemical compound with the molecular formula C20H23Cl2N and a molecular weight of 348.3 g/mol. It is also known by several other names, including 4-chloro benzhydryl amine hydrochloride. This compound is used in various industries, including pharmaceuticals, textiles, and chemical refineries.
Méthodes De Préparation
The synthesis of 2-Norbornanamine, N-(4-chlorobenzhydryl)-, hydrochloride involves several steps. One common method includes the reaction of norbornanamine with 4-chlorobenzhydryl chloride in the presence of a base to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Norbornanamine, N-(4-chlorobenzhydryl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Applications De Recherche Scientifique
2-Norbornanamine, N-(4-chlorobenzhydryl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Norbornanamine, N-(4-chlorobenzhydryl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Norbornanamine, N-(4-chlorobenzhydryl)-, hydrochloride can be compared with other similar compounds such as:
Norbornane derivatives: These compounds share a similar norbornane structure but differ in their substituents.
Benzhydryl amine derivatives: These compounds have a benzhydryl amine core structure with different substituents.
The uniqueness of this compound lies in its specific combination of the norbornane and 4-chlorobenzhydryl moieties, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-[(4-chlorophenyl)-phenylmethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN.ClH/c21-18-10-8-16(9-11-18)20(15-4-2-1-3-5-15)22-19-13-14-6-7-17(19)12-14;/h1-5,8-11,14,17,19-20,22H,6-7,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXFDIGTOCTSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2[NH2+]C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74039-09-1 |
Source


|
| Record name | 2-Norbornanamine, N-(4-chlorobenzhydryl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074039091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)



![2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride](/img/structure/B7798248.png)






![Benzo[C][1,2,5]oxadiazole-5-boronicacid](/img/structure/B7798299.png)
